2-Guanidino-5-hydroxymethylthiazole
Description
2-Guanidino-5-hydroxymethylthiazole is a thiazole derivative characterized by a guanidino group (-NH-C(NH2)2) at position 2 and a hydroxymethyl (-CH2OH) substituent at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties . The guanidino group enhances hydrogen-bonding capacity and basicity, while the hydroxymethyl moiety may improve solubility compared to alkyl or halogen substituents .
Properties
Molecular Formula |
C5H8N4OS |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C5H8N4OS/c6-4(7)9-5-8-1-3(2-10)11-5/h1,10H,2H2,(H4,6,7,8,9) |
InChI Key |
QEMAHIYPVXFXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
†Estimated based on analogs: Guanidino (+59 g/mol) and hydroxymethyl (+31 g/mol) relative to 2-amino-5-methylthiazole (C₄H₅N₂S, MW 113.16).
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 2-Amino-5-nitrothiazole): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Hydrophilic Groups (e.g., hydroxymethyl in the target compound vs. hydroxyethyl in Thiazole, 2-methyl-5-(2-hydroxyethyl)): Improve aqueous solubility, critical for bioavailability . Guanidino vs. Amino: The guanidino group’s stronger basicity (pKa ~12–13) compared to amino (pKa ~9–10) may enhance interactions with acidic biological targets (e.g., enzymes or DNA) .
Physicochemical Properties
- Solubility: Hydroxymethyl and guanidino groups likely render this compound more water-soluble than nonpolar analogs like 2-Chloro-5-methylthiazole (logP ~1.5–2.0 estimated).
Q & A
Q. What are the established synthetic routes for 2-Guanidino-5-hydroxymethylthiazole, and how can its purity be validated?
Synthesis of this compound typically involves multi-step reactions, starting with thiazole core functionalization. Key steps include introducing the guanidine group via nucleophilic substitution or coupling reactions, followed by hydroxymethylation. For purity validation, employ HPLC (High-Performance Liquid Chromatography) with UV detection and NMR (¹H/¹³C) for structural confirmation. Compare retention times and spectral data with reference standards. Additionally, elemental analysis (C, H, N, S) ensures stoichiometric consistency .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Begin with in vitro antimicrobial testing using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HeLa). Prioritize assays aligned with structural analogs (e.g., thiadiazole or imidazole derivatives), which often exhibit antimicrobial or anticancer properties. Document dose-response curves and IC₅₀ values to establish baseline activity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and guanidine protonation states.
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂/OH stretches).
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
Cross-reference spectral data with computational predictions (e.g., DFT calculations) for accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity. Perform meta-analyses of published data, focusing on variables like compound solubility (use DMSO/water mixtures) and assay sensitivity. Validate findings with orthogonal assays (e.g., time-kill kinetics vs. MIC) .
Q. What strategies optimize the synthetic yield of this compound?
- Reaction Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalyst Screening : Use Pd/C or Cu(I) for coupling reactions to enhance guanidine incorporation.
- AI-Powered Retrosynthesis Tools : Platforms like PISTACHIO or Reaxys suggest efficient pathways by mining reaction databases. For one-step routes, prioritize precursors with high Template_relevance scores .
Q. How can computational methods predict the mechanism of action of this compound?
Perform molecular docking (AutoDock, Schrödinger) to identify potential protein targets (e.g., bacterial topoisomerases or kinases). Use MD (Molecular Dynamics) simulations to assess binding stability. Validate predictions with in vitro enzymatic assays (e.g., inhibition of DNA gyrase). Compare results with structurally related compounds (e.g., thiadiazole-triazole hybrids) to infer shared mechanisms .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
Scale-up issues include purification difficulties and exothermic side reactions. Mitigate via:
Q. How do structural modifications of this compound impact its pharmacokinetic properties?
Introduce methyl or halogen groups to modulate lipophilicity (logP) and bioavailability. Assess ADMET profiles using in silico tools (e.g., SwissADME). Experimentally, measure metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis . Compare with unmodified analogs to identify optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
